molecular formula C15H15ClOS B14337995 Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride CAS No. 96288-46-9

Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride

Cat. No.: B14337995
CAS No.: 96288-46-9
M. Wt: 278.8 g/mol
InChI Key: VRQLGNTVHZJMJC-UHFFFAOYSA-M
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Description

Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride is a chemical compound with a complex structure that includes a sulfanium ion, a phenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride typically involves the reaction of phenylsulfanium chloride with a ketone derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include sulfur-containing compounds and phenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanium ion can form bonds with nucleophilic sites on proteins, altering their function. The ketone group may also participate in reactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfanium chloride: Shares the sulfanium ion but lacks the ketone group.

    Methyl phenyl ketone: Contains the ketone group but lacks the sulfanium ion.

    Sulfoxides and sulfones: Oxidized derivatives of sulfanium compounds.

Uniqueness

Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride is unique due to its combination of a sulfanium ion, a phenyl group, and a ketone functional group

Properties

CAS No.

96288-46-9

Molecular Formula

C15H15ClOS

Molecular Weight

278.8 g/mol

IUPAC Name

methyl-phenacyl-phenylsulfanium;chloride

InChI

InChI=1S/C15H15OS.ClH/c1-17(14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13;/h2-11H,12H2,1H3;1H/q+1;/p-1

InChI Key

VRQLGNTVHZJMJC-UHFFFAOYSA-M

Canonical SMILES

C[S+](CC(=O)C1=CC=CC=C1)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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